21-Dehydro Prednisolone
Overview
Description
21-Dehydro Prednisolone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to prednisolone, differing by the absence of a hydrogen atom at the 21st position. This modification enhances its pharmacological activity, making it a valuable compound in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4. The resulting dibromide is then dehydrobrominated by heating in collidine, yielding this compound .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes to replace multiple-stage chemical syntheses. For instance, bacteria from the Rhodococcus genus can biotransform substrates like cortisone and hydrocortisone to obtain prednisolone, which can then be further dehydrogenated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (bromine, chlorine) in the presence of catalysts.
Major Products:
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 11β-hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
21-Dehydro Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
21-Dehydro Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways .
Comparison with Similar Compounds
- Prednisolone
- Prednisone
- Hydrocortisone
- Dexamethasone
- Betamethasone
Comparison: 21-Dehydro Prednisolone is unique due to its enhanced pharmacological activity resulting from the absence of a hydrogen atom at the 21st position. This structural modification distinguishes it from other corticosteroids, providing it with distinct anti-inflammatory and immunosuppressive properties .
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNTPJBKBRSIB-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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